molecular formula C10H13NO3S B1526660 tert-butyl N-(2-formylthiophen-3-yl)carbamate CAS No. 368442-47-1

tert-butyl N-(2-formylthiophen-3-yl)carbamate

Cat. No. B1526660
M. Wt: 227.28 g/mol
InChI Key: WFKLWNDDNOQFKO-UHFFFAOYSA-N
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Description

Tert-butyl N-(2-formylthiophen-3-yl)carbamate (TBFTC) is an organosulfur compound that has a wide variety of applications in scientific research. It is a highly versatile compound that has been used in a variety of studies, including in vivo and in vitro studies, as well as biochemical and physiological studies. TBFTC has recently been found to have a number of potential biological activities, including anti-inflammatory and anti-cancer properties.

Scientific Research Applications

Organic Synthesis and Building Blocks

tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been highlighted as a class of compounds that behave like N-(Boc)-protected nitrones in reactions with organometallics to produce N-(Boc)hydroxylamines. These compounds, easily prepared from aldehydes and tert-butyl N-hydroxycarbamate, serve as important building blocks in organic synthesis. Their utility is exemplified in various chemical transformations, indicating a potential application area for tert-butyl N-(2-formylthiophen-3-yl)carbamate in facilitating complex organic reactions and serving as a versatile intermediate (Guinchard, Vallée, & Denis, 2005).

Polymer Science

In the field of polymer science, a new polythiophene derivative incorporating tert-butyl groups was synthesized for electrochromic applications. This research showcases the potential of tert-butyl and thiophene moieties in enhancing the solubility and processability of polymers for electronic applications. It implies that tert-butyl N-(2-formylthiophen-3-yl)carbamate could be explored as a monomer or modifier in the synthesis of polymers with specific electronic properties (Ozyurt et al., 2008).

Sensor Technology

The incorporation of tert-butylthiol and related compounds into holographic polymer-dispersed liquid crystals for the development of specific sensors for natural gas and liquefied petroleum gas highlights another potential application area. This research suggests that compounds like tert-butyl N-(2-formylthiophen-3-yl)carbamate, due to their structural features, might find applications in the development of materials for gas detection and sensor technology (Mora et al., 2019).

Material Chemistry and Sensory Materials

tert-Butyl carbazole derivatives have been studied for their role in forming organogels and emitting strong blue light, making them suitable for use as fluorescent sensory materials for detecting volatile acid vapors. This indicates a potential application of tert-butyl N-(2-formylthiophen-3-yl)carbamate in the design of new chemosensors and materials for environmental monitoring and chemical analysis (Sun et al., 2015).

properties

IUPAC Name

tert-butyl N-(2-formylthiophen-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3S/c1-10(2,3)14-9(13)11-7-4-5-15-8(7)6-12/h4-6H,1-3H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFKLWNDDNOQFKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(SC=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701231740
Record name 1,1-Dimethylethyl N-(2-formyl-3-thienyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701231740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-(2-formylthiophen-3-yl)carbamate

CAS RN

368442-47-1
Record name 1,1-Dimethylethyl N-(2-formyl-3-thienyl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=368442-47-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-(2-formyl-3-thienyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701231740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 368442-47-1
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Synthesis routes and methods

Procedure details

Thiophen-3-yl-carbamic acid tert-butyl ester described in Preparation Example U-1 (1.00 g, 5.02 mmol) was dissolved in tetrahydrofuran (20 mL), to which n-butyl lithium (2.47M hexane solution, 4.47 mL, 11.0 mmol) was added at −78° C., and the mixture was stirred at −78° C. for 1 hour. N,N-dimethylformamide (466 μl, 6.02 mmol) was added to the reaction mixture at −78° C., and the solution was stirred for 1 hour at room temperature. Water was added to the reaction solution, which was then extracted with ethyl acetate, the organic layer was washed with brine and dried over anhydrous magnesium sulfate. The solvent was evaporated in vacuo, the residue was purified by silica gel column chromatography (hexane:ethyl acetate=10:1), and the title compound (1.14 g, quantitatively) was obtained as a colorless oil.
Quantity
0 (± 1) mol
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466 μL
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Reaction Step Two
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4.47 mL
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20 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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